5-(2H-1,3-Benzodioxol-5-yl)penta-2,4-dienoyl chloride
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Overview
Description
5-(2H-1,3-Benzodioxol-5-yl)penta-2,4-dienoyl chloride is a chemical compound known for its unique structure and reactivity It features a benzodioxole ring attached to a penta-2,4-dienoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-Benzodioxol-5-yl)penta-2,4-dienoyl chloride typically involves the reaction of 5-(2H-1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2H-1,3-Benzodioxol-5-yl)penta-2,4-dienoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The conjugated diene system can participate in Diels-Alder reactions, forming cyclohexene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Addition Reactions: Diels-Alder reactions often require a dienophile and are conducted under thermal or catalytic conditions.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Cyclohexene Derivatives: Resulting from Diels-Alder reactions.
Scientific Research Applications
5-(2H-1,3-Benzodioxol-5-yl)penta-2,4-dienoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in the development of new pharmaceuticals, particularly in anticancer research.
Material Science: Explored for its role in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNBCXSXNSNAJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00825270 |
Source
|
Record name | 5-(2H-1,3-Benzodioxol-5-yl)penta-2,4-dienoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00825270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
724432-14-8 |
Source
|
Record name | 5-(2H-1,3-Benzodioxol-5-yl)penta-2,4-dienoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00825270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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